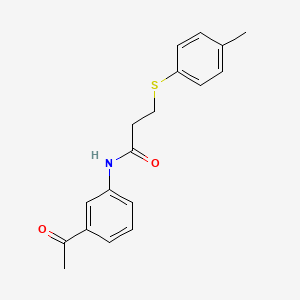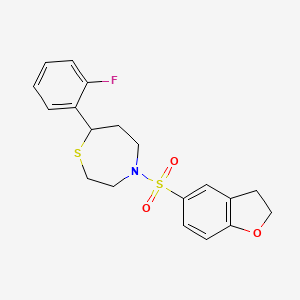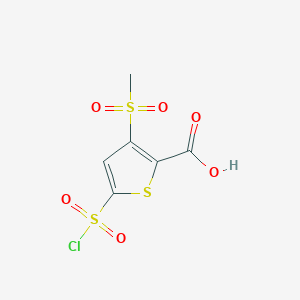
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chlorosulfonyl and methanesulfonyl groups attached to the thiophene ring, along with a carboxylic acid functional group. These functional groups confer unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a thiophene derivative, followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong chlorinating agents such as phosphorus pentachloride (PCl5) and sulfur trioxide (SO3) to introduce the chlorosulfonyl group . The methanesulfonyl group can be introduced using methanesulfonyl chloride (CH3SO2Cl) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus pentachloride (PCl5), sulfur trioxide (SO3).
Sulfonating Agents: Methanesulfonyl chloride (CH3SO2Cl).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Sulfonic Acid Derivatives: Formed through hydrolysis of the chlorosulfonyl group.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorosulfonic Acid (HSO3Cl): Shares the chlorosulfonyl group but lacks the thiophene ring and methanesulfonyl group.
Methanesulfonic Acid (CH3SO3H): Contains the methanesulfonyl group but lacks the thiophene ring and chlorosulfonyl group.
Thiophene-2-carboxylic Acid: Contains the thiophene ring and carboxylic acid group but lacks the chlorosulfonyl and methanesulfonyl groups.
Uniqueness
5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and research .
Eigenschaften
IUPAC Name |
5-chlorosulfonyl-3-methylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO6S3/c1-15(10,11)3-2-4(16(7,12)13)14-5(3)6(8)9/h2H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJIXAFTNOCAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



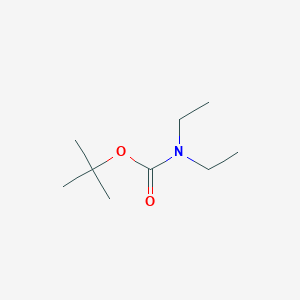
![N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2539255.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone](/img/structure/B2539256.png)
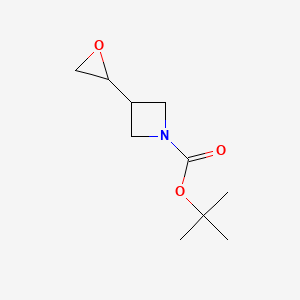
![2-(cyclopentylsulfanyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2539258.png)
![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide](/img/structure/B2539259.png)


![2-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2539265.png)
